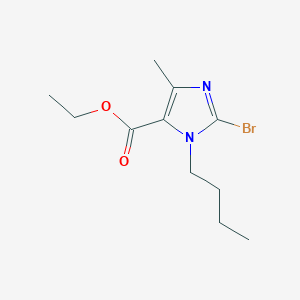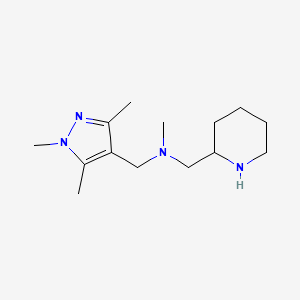
2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metoxi-4-(1-metil-1H-imidazol-5-il)anilina es un compuesto orgánico que presenta tanto una anilina como una porción de imidazol. La presencia de estos grupos funcionales la convierte en una molécula versátil con posibles aplicaciones en varios campos, incluida la química medicinal y la ciencia de los materiales. El anillo de imidazol es conocido por su actividad biológica, mientras que el grupo anilina es un bloque de construcción común en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Metoxi-4-(1-metil-1H-imidazol-5-il)anilina típicamente implica los siguientes pasos:
Formación del anillo de imidazol: El anillo de imidazol se puede sintetizar mediante una reacción multicomponente que involucra un aldehído, una amina y un nitrilo.
Reducción del grupo nitro: El grupo nitro en el intermedio se puede reducir a una amina utilizando hidrogenación u otros agentes reductores como polvo de hierro en medio ácido.
Métodos de producción industrial
En un entorno industrial, la producción de 2-Metoxi-4-(1-metil-1H-imidazol-5-il)anilina probablemente involucraría procesos de flujo continuo para garantizar un alto rendimiento y pureza. Se emplearían catalizadores y condiciones de reacción optimizadas para minimizar los subproductos y aumentar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción de anilina, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de imidazol, convirtiéndolo potencialmente en un dihidroimidazol.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el anillo aromático, lo que permite una mayor funcionalización.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Hidrógeno gaseoso con un catalizador de paladio, polvo de hierro en medio ácido.
Reactivos de sustitución: Halógenos, agentes nitrantes.
Productos principales
Oxidación: Derivados de quinona.
Reducción: Derivados de dihidroimidazol.
Sustitución: Compuestos aromáticos halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química
En química, 2-Metoxi-4-(1-metil-1H-imidazol-5-il)anilina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales permiten una amplia gama de modificaciones químicas, lo que la hace valiosa en la química orgánica sintética .
Biología
El anillo de imidazol es conocido por su actividad biológica, y los derivados de este compuesto se han estudiado por su potencial como inhibidores de enzimas y agentes antimicrobianos .
Medicina
En química medicinal, este compuesto se explora por sus posibles aplicaciones terapéuticas. Su estructura le permite interactuar con varios objetivos biológicos, lo que la convierte en una candidata para el desarrollo de fármacos .
Industria
En el sector industrial, 2-Metoxi-4-(1-metil-1H-imidazol-5-il)anilina se puede utilizar en la producción de colorantes, pigmentos y otros materiales que requieren compuestos aromáticos estables .
Mecanismo De Acción
El mecanismo de acción de 2-Metoxi-4-(1-metil-1H-imidazol-5-il)anilina implica su interacción con objetivos moleculares específicos. El anillo de imidazol puede coordinarse con iones metálicos en enzimas, inhibiendo potencialmente su actividad. Además, la porción de anilina puede participar en enlaces de hidrógeno e interacciones π-π con moléculas biológicas .
Comparación Con Compuestos Similares
Compuestos similares
2-Metoxi-4-(1H-imidazol-5-il)anilina: Carece del grupo metilo en el anillo de imidazol.
4-(1-Metil-1H-imidazol-5-il)anilina: Carece del grupo metoxi en el anillo aromático.
2-Metoxi-4-(1H-imidazol-5-il)fenol: Contiene un grupo hidroxilo en lugar de una amina.
Singularidad
2-Metoxi-4-(1-metil-1H-imidazol-5-il)anilina es única debido a la presencia de ambos grupos metoxi y metilo, que pueden influir en su reactividad química y actividad biológica. La combinación de estos grupos funcionales permite interacciones únicas con objetivos biológicos y reactivos químicos .
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-methoxy-4-(3-methylimidazol-4-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-14-7-13-6-10(14)8-3-4-9(12)11(5-8)15-2/h3-7H,12H2,1-2H3 |
Clave InChI |
WVNOQAWBKCVQKD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C2=CC(=C(C=C2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)

![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)










